

Dapdiamide A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **dapdiamide A**

Cat. No.: **B15566703**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapdiamide A is a naturally occurring tripeptide antibiotic produced by the bacterium *Pantoea agglomerans*. First identified in 2010, this molecule has garnered interest for its antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of **dapdiamide A**. It details the experimental protocols for its isolation and characterization, including spectroscopic data. Furthermore, this document elucidates the biosynthetic pathway of **dapdiamide A** and its proposed mechanism of action, which involves the inhibition of glucosamine-6-phosphate synthase, a key enzyme in bacterial cell wall synthesis.

Chemical Structure and Formula

Dapdiamide A is a member of the dapdiamide family of antibiotics, characterized by a central L-2,3-diaminopropionic acid (DAP) residue.^[1] The chemical structure of **dapdiamide A** was elucidated through extensive spectroscopic analysis, including 2D-NMR and high-resolution mass spectrometry, and confirmed by total synthesis.^{[1][2]}

The molecular formula of **dapdiamide A** is C₁₂H₂₀N₄O₅.^[3] Its IUPAC name is (2S)-2-[(2S)-2-amino-3-[(E)-4-amino-4-oxobut-2-enoyl]amino]propanoyl]amino]-3-methylbutanoic acid. The structure consists of an L-valine residue connected via an amide bond to the C-terminus of an

L-2,3-diaminopropionic acid (DAP) core. The β -amino group of the DAP core is acylated with a fumaramoyl group.

Image of the chemical structure of **dapdiamide A**:

[An image of the 2D chemical structure of **dapdiamide A** would be placed here]

Physicochemical and Spectroscopic Data

The structural elucidation of **dapdiamide A** was supported by a range of quantitative data, which are summarized in the tables below.

Table 1: Physicochemical Properties of Dapdiamide A

Property	Value	Reference
Molecular Formula	$C_{12}H_{20}N_4O_5$	[3]
Molecular Weight	300.31 g/mol	[3]
Appearance	White solid	[4]
CAS Number	1196054-26-8	[4]

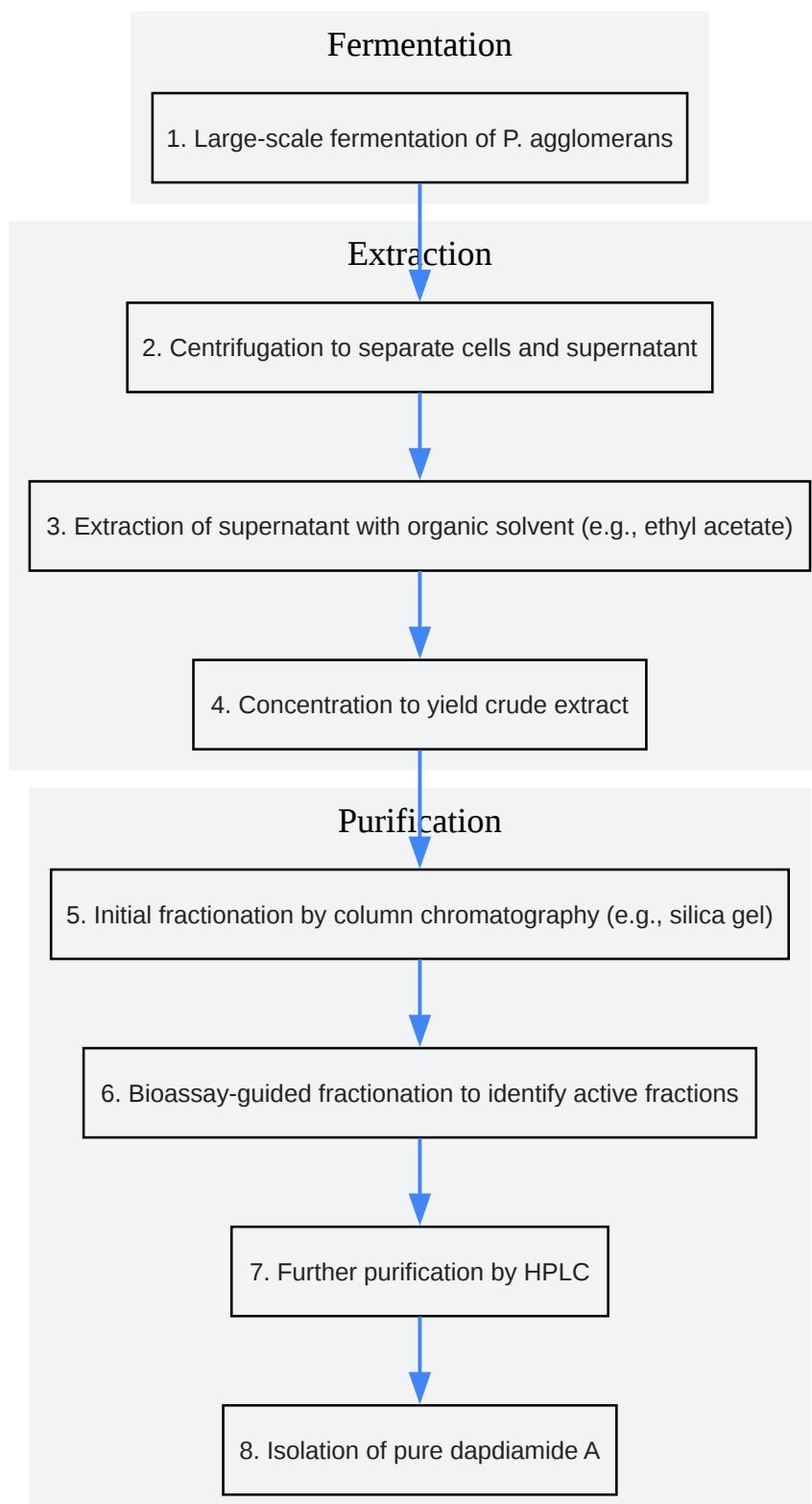
Table 2: 1H and ^{13}C NMR Spectroscopic Data for Dapdiamide A in D_2O

Position	¹³ C (δ , ppm)	¹ H (δ , ppm, multiplicity, J in Hz)
Fumaramoyl		
1'	170.1	-
2'	133.5	6.72 (d, 15.6)
3'	133.1	6.64 (d, 15.6)
4'	168.9	-
DAP		
1	174.2	-
2	53.1	4.15 (t, 5.4)
3	40.5	3.68 (dd, 14.4, 5.4), 3.56 (dd, 14.4, 5.4)
Valine		
1"	178.1	-
2"	60.5	4.11 (d, 4.8)
3"	31.0	2.18 (m)
4"	18.9	0.95 (d, 6.6)
5"	17.8	0.93 (d, 6.6)

Data adapted from Dawlaty et al., J. Nat. Prod. 2010, 73, 3, 441–446.

Table 3: High-Resolution Mass Spectrometry Data for Dapdiamide A

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	301.1510	301.1517


Data adapted from Dawlaty et al., J. Nat. Prod. 2010, 73, 3, 441–446.

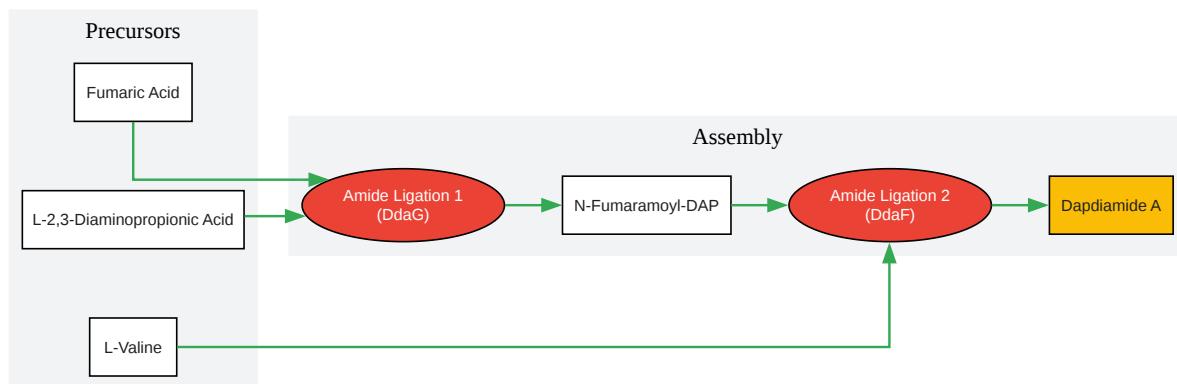
Experimental Protocols

The following sections provide an overview of the key experimental methodologies for the isolation and characterization of **dapdiamide A**.

Isolation and Purification

Dapdiamide A was originally isolated from a culture of *Pantoea agglomerans* CU0119.^[1] The general workflow for its isolation is as follows:

[Click to download full resolution via product page](#)**Figure 1.** General workflow for the isolation of **dapdiamide A**.


Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , COSY, HSQC, and HMBC NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer. Samples were dissolved in D_2O . Chemical shifts were referenced to the residual solvent signal.

Mass Spectrometry (MS): High-resolution mass spectra were obtained using an Agilent 6210 time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Biosynthesis and Mechanism of Action Biosynthetic Pathway

The biosynthesis of **dapdiamide A** is orchestrated by a dedicated gene cluster in *P. agglomerans*.^[1] The pathway involves the unconventional activity of two amide ligases for the step-wise assembly of the tripeptide from its constituent precursors: L-2,3-diaminopropionic acid, fumaric acid, and L-valine.

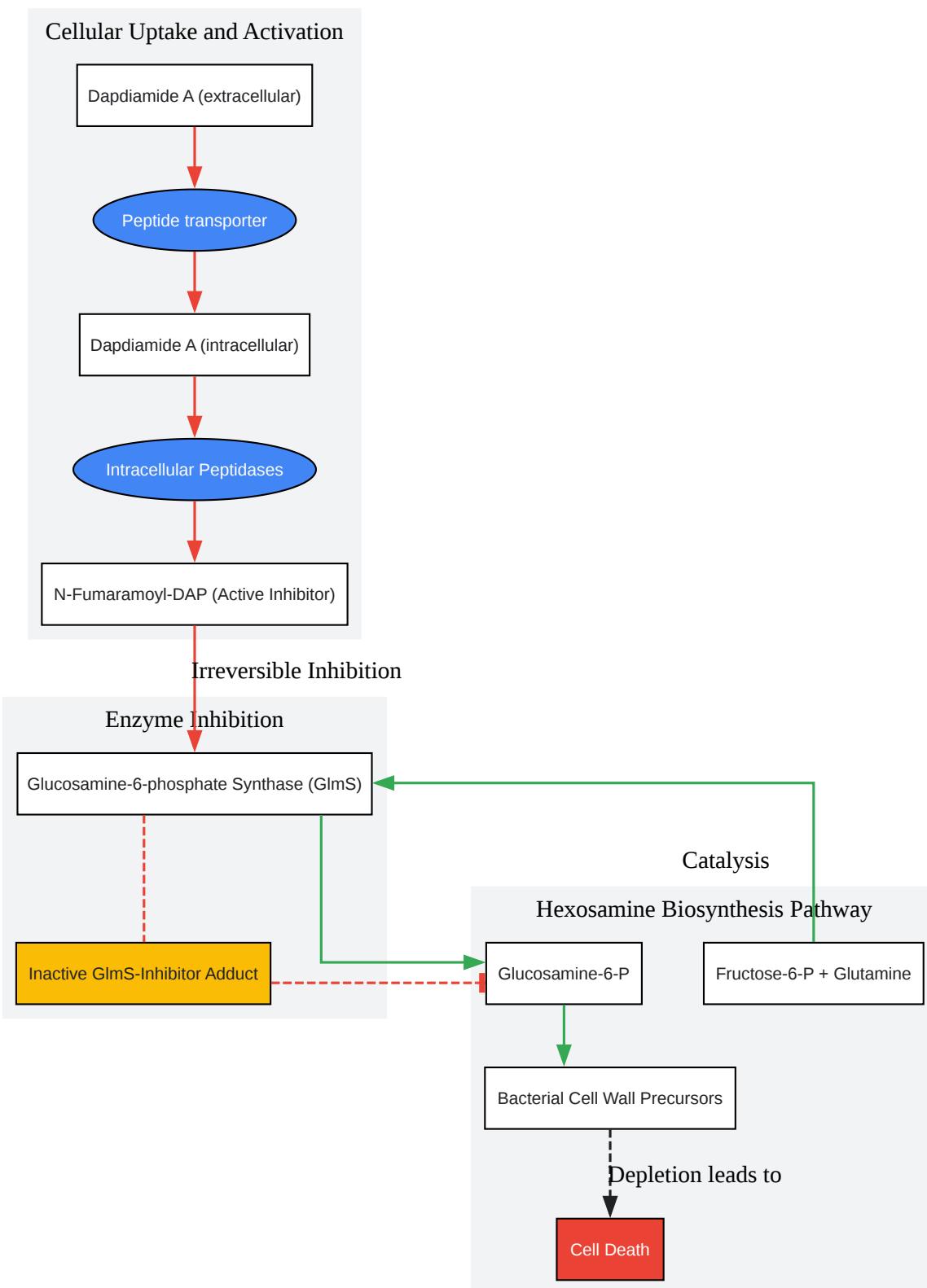

[Click to download full resolution via product page](#)

Figure 2. Proposed biosynthetic pathway of **dapdiamide A**.

Mechanism of Action: Inhibition of Glucosamine-6-Phosphate Synthase

Dapdiamide A is believed to act as a pro-drug. It is actively transported into the bacterial cell, where it is likely processed by peptidases to release the active warhead, N-fumaramoyl-L-2,3-diaminopropionic acid. This active molecule then targets and irreversibly inhibits glucosamine-6-phosphate synthase (GlmS).^[3] GlmS is a crucial enzyme in the hexosamine biosynthesis pathway, which produces precursors for the bacterial cell wall.

The proposed mechanism of inhibition involves a Michael addition reaction. The electrophilic double bond of the fumaramoyl moiety is attacked by the thiol group of a cysteine residue in the active site of the glutaminase domain of GlmS.^[3] This covalent modification inactivates the enzyme, leading to the depletion of essential cell wall precursors and ultimately causing bacterial cell death.

Conclusion

Dapdiamide A represents a promising class of antibiotics with a distinct chemical structure and a well-defined molecular target. This technical guide has provided a detailed overview of its chemical and biological properties, including its structure, formula, spectroscopic data, and mechanism of action. The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in exploring the potential of **dapdiamide A** and its analogs as novel antibacterial agents. Further research into the structure-activity relationships and optimization of the dapdiamide scaffold could lead to the development of new therapeutics to combat bacterial infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dapdiamides, tripeptide antibiotics formed by unconventional amide ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Head to Head Comparison of Eneamide and Epoxyamide Inhibitors of Glucosamine-6-P Synthase from the Dapdiamide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dapdiamide A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15566703#chemical-structure-and-formula-of-dapdiamide-a>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com